molecular formula C17H21NO2 B5036337 N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline

N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline

Cat. No.: B5036337
M. Wt: 271.35 g/mol
InChI Key: UYIUUBKXEFLVET-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline is an organic compound with the molecular formula C17H21NO2 It belongs to the class of aniline derivatives, characterized by the presence of a phenyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2,5-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethoxyphenyl)methyl]aniline
  • N-(3,5-dimethoxyphenyl)acetamide
  • 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-5-6-13(2)17(7-12)18-11-14-8-15(19-3)10-16(9-14)20-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIUUBKXEFLVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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